molecular formula C21H32O6 B1588459 [6]-Gingerdiol 3,5-diacetate CAS No. 143615-75-2

[6]-Gingerdiol 3,5-diacetate

Cat. No. B1588459
M. Wt: 380.5 g/mol
InChI Key: PXBFKEHWQRAQQD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability, and what products are formed during its reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Antioxidative Activities

Research has identified novel glucosides related to 6-gingerdiol in fresh ginger, highlighting their potential antioxidative activities. These glucosides may act as precursors or intermediates of 6-gingerdiol, and one of them exhibited strong antioxidative activity comparable to 6-gingerdiol itself (Sekiwa, Kubota, & Kobayashi, 2000).

Role in Neurodegenerative Diseases

Ginger, comprising various bioactive compounds including 6-gingerdiol, shows promise in preventing neurodegenerative diseases. Its compounds are suggested to enhance neurological symptoms and pathological conditions by modulating cell signaling molecules involved in cell death or survival (Arcusa et al., 2022).

Antitumor Activities

6-Gingerdiol, a metabolite of 6-gingerol found in ginger, has demonstrated antitumor activities. Its metabolites, including [6]-gingerdiol, have shown cytotoxic effects on human cancer cells, suggesting a potential role in cancer therapy (Lv et al., 2012).

Effects on Blood Cell Formation

Gingerols, including 6-gingerdiol, may stimulate blood cell formation in zebrafish embryos and potentially in humans. This suggests potential applications in treating pathological anemia (Chen et al., 2013).

Antibacterial Activity

6-Gingerdiol and related compounds from ginger have exhibited antibacterial activities against oral pathogens associated with periodontal diseases. This points to potential applications in oral health and hygiene (Park, Bae, & Lee, 2008).

Metabolism and Bioavailability

Studies on the metabolism of 6-gingerol, including the formation of [6]-gingerdiol, offer insights into its bioavailability and potential interactions with pharmaceuticals (Nakazawa & Ohsawa, 2002).

Potential in Enhancing Bone Health

Phenolic compounds from ginger, including 6-gingerdiol, have been shown to enhance proliferation and ossification markers in bone cells, suggesting possible benefits in treating conditions like osteoporosis (Abdel-Naim et al., 2017).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

[3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFKEHWQRAQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6]-Gingerdiol 3,5-diacetate

CAS RN

143615-75-2
Record name [6]-Gingerdiol 3,5-diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y Nishidonoa, A Saifudinb, M Nishizawac… - Natural Product …, 2018 - academia.edu
To compare the thermogenic properties of crude drugs derived from ginger, the activities to peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) of methanol …
Number of citations: 2 www.academia.edu
KAA Mohammed, AAF Wasfy… - Research Journal of …, 2021 - indianjournals.com
This study was carried out to identify of the chemical constituent of ginger (Zingiber officinale Rosc), forty-eight compounds of ethanolic sonicated extract were identified by Gas …
Number of citations: 1 www.indianjournals.com
T He, G Yi, X Wang, Y Sun, J Li, Z Wu, Y Guo, F Sun… - Metabolites, 2023 - mdpi.com
This study explored the effects of drinking heated water in the cold seasons on the serum metabolism, rumen microbial fermentation, and metabolome of beef cattle. Twelve fattening …
Number of citations: 7 www.mdpi.com
Y Sun, X Ding, Y Cui, H Li, D Wang, H Liang… - Frontiers in Cellular …, 2022 - frontiersin.org
Background Neutrophil elastase (NE) is associated with sepsis occurrence and progression. We hypothesized that the NE inhibitor Sivelestat might modulate abnormal gut microbiota …
Number of citations: 5 www.frontiersin.org
DVN de Lima, EMC Peñaloza, ABF Pacheco… - Ecological …, 2023 - Elsevier
Eutrophication exacerbates the growth of primary producers that may reduce water quality, such as macrophytes and cyanobacteria. The floating macrophyte Pontederia crassipes and …
Number of citations: 0 www.sciencedirect.com
V Yumnam, TN Singh, KH Sulochana - ijpbs.com
Due to indiscriminate use of antibiotics, antibiotic resistance has become a very common phenomenon. As such there is a need to search for plant based bioactive compound that can …
Number of citations: 0 www.ijpbs.com
A Asif, S Ishtiaq, SH Kamran, FS Youssef… - ACS …, 2023 - ACS Publications
Marchantia species were traditionally used to treat liver failure. Marchantia polymorpha chloroform extract showed a marked hepatoprotective activity in a dose-dependent manner in …
Number of citations: 4 pubs.acs.org
FF Wong, MO Abdullah, YR Hii, SY Chang… - Journal of Natural …, 2023 - Elsevier
Ginger essential oil (Zingiber officinale) is the volatile oil extracted from ginger rhizome. Compared to chemical synthetic repellent, green insect (in particular mosquito) repellent would …
Number of citations: 0 www.sciencedirect.com
M Mattonai, A Watanabe, E Ribechini - Microchemical Journal, 2020 - Elsevier
In the present work, evolved gas analysis-mass spectrometry (EGA-MS) and analytical pyrolysis coupled with gas chromatography/mass spectrometry (Py-GC/MS) were used to …
Number of citations: 10 www.sciencedirect.com
S Ponneganti, US Murty, C Bagul, RM Borkar… - Food Research …, 2022 - Elsevier
Phlogacanthus thyrsiformis (P. thyrsiformis) is a non-conventional edible plant that has been used as a vegetable and as a traditional medicine to treat various diseases. This non-…
Number of citations: 8 www.sciencedirect.com

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